molecular formula C36H44N4O6 B1254302 N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid

N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid

Cat. No.: B1254302
M. Wt: 628.8 g/mol
InChI Key: HAQJDPAHYIINDW-JWZQQOIUSA-N
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Description

PD-135118: is a chemical compound known for its significant binding affinity to cholecystokinin type B receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-135118 typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of PD-135118 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chemical reduction, deposition-precipitation, and impregnation methods .

Chemical Reactions Analysis

Types of Reactions: PD-135118 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

PD-135118 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its interactions with biological receptors and its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to cholecystokinin type B receptors.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of PD-135118 involves its binding to cholecystokinin type B receptors, which are involved in various physiological processes. By binding to these receptors, PD-135118 can modulate their activity and influence the pathways they regulate. This can lead to various effects, depending on the specific biological context .

Comparison with Similar Compounds

PD-135118 can be compared with other compounds that also target cholecystokinin type B receptors. Some similar compounds include:

Uniqueness: PD-135118 is unique due to its specific binding affinity and the particular effects it exerts on cholecystokinin type B receptors. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C36H44N4O6

Molecular Weight

628.8 g/mol

IUPAC Name

4-[[(2S)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C36H44N4O6/c1-36(19-27-20-37-30-10-6-5-9-29(27)30,40-35(45)46-33-25-14-23-13-24(16-25)17-26(33)15-23)34(44)39-28(18-22-7-3-2-4-8-22)21-38-31(41)11-12-32(42)43/h2-10,20,23-26,28,33,37H,11-19,21H2,1H3,(H,38,41)(H,39,44)(H,40,45)(H,42,43)/t23?,24?,25?,26?,28-,33?,36+/m0/s1

InChI Key

HAQJDPAHYIINDW-JWZQQOIUSA-N

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=CC=C3)CNC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CNC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Synonyms

PD 135118
PD-135118

Origin of Product

United States

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